3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol is an organic compound with the molecular formula C7H10O2. It is a derivative of tetrahydrofuran, featuring a prop-2-yn-1-yl group attached to the third carbon and a hydroxyl group on the second carbon of the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol typically involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the propargyl group is introduced to the tetrahydrofuran ring. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(prop-2-yn-1-yl)tetrahydrofuran-2-one.
Reduction: Formation of 3-(prop-2-en-1-yl)tetrahydrofuran-2-ol or 3-(propyl)tetrahydrofuran-2-ol.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Propargyl alcohol: Similar in structure but lacks the tetrahydrofuran ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Contains a trimethylsilyl group instead of the tetrahydrofuran ring.
Propargyl acrylate: Features an acrylate group instead of the tetrahydrofuran ring
Uniqueness: 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol is unique due to the presence of both the tetrahydrofuran ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H10O2 |
---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-prop-2-ynyloxolan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h1,6-8H,3-5H2 |
InChI-Schlüssel |
KUOWBGUIGQYBPL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CCOC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.